Gadobutrol

描述

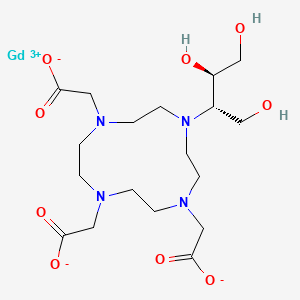

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFIIGFYAHNSK-CTHHTMFSSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31GdN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027434 | |

| Record name | Gadobutrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.3 g/mL at 37 °C | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

770691-21-9 | |

| Record name | Gadobutrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770691-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadobutrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GADOBUTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gadobutrol in Magnetic Resonance Imaging

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gadobutrol is a second-generation, gadolinium-based contrast agent (GBCA) distinguished by its macrocyclic, non-ionic structure and a unique 1.0 M concentration. Its mechanism of action is centered on the potent paramagnetic properties of the gadolinium ion (Gd³⁺), which, when chelated within a highly stable macrocyclic ligand, dramatically shortens the T1 and T2 relaxation times of adjacent water protons.[1][2][3] This effect, predominantly T1 shortening at clinical doses, generates significant signal enhancement in T1-weighted magnetic resonance imaging (MRI), thereby improving the visualization of pathologies and abnormal vascularity.[1][4] The high kinetic and thermodynamic stability of the macrocyclic structure minimizes the in-vivo release of toxic free Gd³⁺, conferring a favorable safety profile.[5][6][7] Furthermore, its high relaxivity and concentration result in a compact, potent bolus, offering advantages in dynamic contrast-enhanced imaging applications.[5][8]

Core Mechanism: Paramagnetic Relaxation Enhancement

The fundamental principle of MRI lies in manipulating the magnetic properties of hydrogen protons in water. In the strong magnetic field of an MRI scanner, these protons align. A radiofrequency pulse can knock them out of alignment, and the contrast in an MR image is generated by the differing rates at which protons in various tissues return to their equilibrium state—a process known as relaxation.[9][10]

Relaxation occurs via two primary, independent processes:

-

T1 Relaxation (Longitudinal or Spin-Lattice): The process by which the protons release energy to the surrounding molecular lattice and realign with the main magnetic field.[10]

-

T2 Relaxation (Transverse or Spin-Spin): The process by which the protons lose phase coherence with each other in the transverse plane.[9][11]

This compound functions as a contrast agent because its central Gd³⁺ ion is highly paramagnetic, possessing seven unpaired electrons that create a strong local magnetic moment.[2][12] When administered, this compound molecules tumble in solution and interact with nearby water protons. This interaction provides a highly efficient additional pathway for energy exchange, thereby accelerating both relaxation processes.[12]

-

T1 Shortening: The primary effect at the recommended clinical doses is the dramatic shortening of the T1 relaxation time.[2][4][13] Tissues where this compound accumulates will have a much shorter T1, causing them to appear significantly brighter (hyperintense) on T1-weighted images. This is the basis for positive contrast enhancement.

-

T2 Shortening: this compound also shortens the T2 relaxation time. This effect becomes more pronounced at higher concentrations and can lead to a decrease in signal intensity (hypointensity), particularly on T2*-weighted sequences used in perfusion imaging.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gadavist (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. radiopaedia.org [radiopaedia.org]

- 10. T1, T2, and T2* | Radiology Key [radiologykey.com]

- 11. mri-q.com [mri-q.com]

- 12. La guida definitiva al gadobutrolo: approvvigionamento, sicurezza e formulazione per i professionisti farmaceutici [octagonchem.com]

- 13. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Gadobutrol: A Deep Dive into its Physicochemical Properties for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a contrast agent is paramount for its effective and safe application. This technical guide provides an in-depth exploration of the core physicochemical characteristics of Gadobutrol, a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI).

This compound is a second-generation, non-ionic, macrocyclic GBCA.[1][2] Its structure consists of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][2] This macrocyclic structure confers high stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[2][3] A distinctive feature of this compound is its formulation at a 1.0 molar concentration, which is twice that of many other GBCAs, allowing for a smaller injection volume.[2][4]

Core Physicochemical Properties

The efficacy and safety profile of this compound are underpinned by its specific physicochemical properties. These characteristics influence its biodistribution, contrast enhancement, and patient tolerance.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₁₈H₃₁GdN₄O₉ | - |

| Molecular Weight | 604.72 g/mol | - |

| Solubility | Highly soluble in water; slightly soluble in methanol and ethanol; practically insoluble in chloroform and acetone.[5] | Standard temperature and pressure |

| Partition Coefficient (log P) | ~ -3.24 (n-butanol/buffer pH 7.6) | pH 7.6 |

| Osmolality | 1603 mOsm/kg H₂O | 37 °C, 1.0 M solution |

| Viscosity | 4.96 mPa·s | 37 °C, 1.0 M solution |

| pH | 6.6 - 8.0 | 1.0 M solution |

Table 2: Relaxivity of this compound in Human Plasma (37 °C)

| Magnetic Field Strength | r1 Relaxivity (L mmol⁻¹ s⁻¹) | r2 Relaxivity (L mmol⁻¹ s⁻¹) |

| 1.5 T | 5.2 | 6.1 |

| 3.0 T | 4.97 ± 0.59 | Not specified |

| 7.0 T | 3.83 ± 0.24 | Not specified |

Mechanism of Action in MRI

This compound is a paramagnetic contrast agent.[6] The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a large magnetic moment.[6] When placed in the strong magnetic field of an MRI scanner, this compound significantly shortens the longitudinal (T1) and transverse (T2) relaxation times of adjacent water protons.[1] This alteration in relaxation times increases the signal intensity in T1-weighted images and can decrease it in T2-weighted images. The resulting contrast enhancement improves the visualization of tissues and pathological processes.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.

Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of a gadolinium-based contrast agent like this compound.

Determination of n-Octanol/Water Partition Coefficient (log P)

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its in vivo distribution. The shake-flask method is a standard approach.

Methodology:

-

Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning:

-

In a separatory funnel, combine a known volume of the this compound solution with a known volume of the n-octanol phase.

-

Shake the funnel for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Let the funnel stand until the two phases have completely separated.

-

-

Analysis:

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the gadolinium content.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as log P.

Measurement of Osmolality

Osmolality is a measure of the solute concentration and is important for assessing the potential for injection site discomfort and effects on red blood cells. The freezing-point depression method is commonly used.

Methodology:

-

Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality, typically sodium chloride solutions.

-

Sample Preparation: The this compound solution is used directly.

-

Measurement:

-

Pipette a small, precise volume of the this compound solution into the sample tube of the osmometer.

-

Place the tube in the cooling chamber of the instrument.

-

The instrument supercools the sample below its freezing point and then induces crystallization.

-

The freezing point of the sample is measured by a thermistor.

-

-

Calculation: The instrument calculates the osmolality based on the measured freezing-point depression, as the freezing point of a solution is directly proportional to the molal concentration of all solute particles.

Determination of Viscosity

Viscosity measures a fluid's resistance to flow and is a critical parameter for injectability. A rotational viscometer is a common instrument for this measurement.

Methodology:

-

Instrument Setup:

-

Select an appropriate spindle and guardleg for the viscometer based on the expected viscosity of the this compound solution.

-

Calibrate the viscometer using a standard fluid with a known viscosity.

-

-

Sample Preparation: Place the this compound solution in a temperature-controlled water bath to maintain a constant temperature (e.g., 37 °C).

-

Measurement:

-

Immerse the spindle in the this compound solution to the specified depth.

-

Set the rotational speed of the spindle.

-

Allow the reading to stabilize and record the torque required to rotate the spindle.

-

-

Calculation: The viscometer's software or a conversion chart is used to convert the torque reading into a viscosity value in units of millipascal-seconds (mPa·s).

Measurement of Relaxivity (r1 and r2)

Relaxivity is the measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. It is a key indicator of contrast enhancement efficacy.

Methodology:

-

Phantom Preparation:

-

Prepare a series of phantoms containing this compound at different concentrations in a relevant medium (e.g., saline or human plasma).

-

Include a phantom with the medium alone to measure the baseline relaxation times (T1₀ and T2₀).

-

-

MRI Acquisition:

-

Place the phantoms in the MRI scanner.

-

T1 Measurement: Acquire data using an inversion-recovery prepared sequence (e.g., Inversion Recovery Spin Echo or IR-TSE) with a range of inversion times (TI).

-

T2 Measurement: Acquire data using a multi-echo spin-echo (MESE) sequence with multiple echo times (TE).

-

-

Data Analysis:

-

For each phantom, fit the signal intensity versus TI data to an exponential recovery function to calculate the T1 relaxation time.

-

For each phantom, fit the signal intensity versus TE data to an exponential decay function to calculate the T2 relaxation time.

-

Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

-

-

Calculation of Relaxivity:

-

Plot the relaxation rates (R1 and R2) against the concentration of this compound for each phantom.

-

The relaxivities (r1 and r2) are the slopes of the respective linear regression lines.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Gadobutrol: A Technical Deep Dive into Molecular Structure and Relaxivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure and relaxivity of gadobutrol, a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document consolidates key data, outlines experimental methodologies, and presents visualizations to facilitate a deeper understanding of this critical diagnostic tool.

Molecular Structure of this compound

This compound is a neutral, macrocyclic, second-generation GBCA. Its chemical formula is C₁₈H₃₁GdN₄O₉, with a molecular weight of 604.72 g/mol . The core of its structure is a 12-membered tetraazacyclododecane ring, which forms a highly stable complex with the gadolinium(III) ion (Gd³⁺). This macrocyclic structure is a key feature, contributing to the high kinetic and thermodynamic stability of the complex, which in turn minimizes the potential for the release of toxic free Gd³⁺ ions in vivo.

The gadolinium ion is chelated by the four nitrogen atoms of the cyclen ring and the carboxyl groups of the three acetate arms. A single coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for its relaxivity mechanism. The presence of a dihydroxy-hydroxymethylpropyl side chain enhances the hydrophilicity of the molecule.

Unveiling New Frontiers: An In-depth Technical Guide to the Early-Stage Research Applications of Gadobutrol

For Researchers, Scientists, and Drug Development Professionals

Gadobutrol, a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), has become an indispensable tool in clinical diagnostics. Its favorable safety profile and high relaxivity have also positioned it as a valuable asset in early-stage preclinical and translational research. This technical guide provides an in-depth exploration of the core applications of this compound in a research setting, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows and logical relationships.

Core Physicochemical and Pharmacokinetic Properties

This compound's unique structure, featuring a macrocyclic chelate, contributes to its high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions.[1][2] It is formulated at a higher concentration (1.0 M) compared to many other GBCAs, which allows for a more compact bolus injection and can improve image enhancement in dynamic studies.[1][3][4][5][6]

Data Presentation: Physicochemical and Pharmacokinetic Parameters

The following tables summarize key quantitative data for this compound from various preclinical studies.

| Table 1: T1 Relaxivity (r1) of this compound in Different Media and Magnetic Field Strengths | |||

| Medium | Magnetic Field Strength (T) | r1 [L/(mmol·s)] | Reference |

| Human Plasma | 1.5 | 4.78 ± 0.12 | [7][8] |

| Human Plasma | 3 | 4.97 ± 0.59 | [7][8] |

| Human Plasma | 7 | 3.83 ± 0.24 | [7][8] |

| Human Blood | 3 | 3.47 ± 0.16 | [7][8] |

| Plasma | 0.47 | 5.6 | [9] |

| Plasma | 2 | 6.1 | [9] |

| Table 2: Pharmacokinetic Parameters of this compound in Animal Models | |||||

| Animal Model | Dose | Elimination Half-life (t½) | Plasma Clearance | Volume of Distribution (Vss) | Reference |

| Rat | 0.1-2.5 mmol/kg | 13 - 18 minutes | 12 - 17 mL/min·kg | - | [10][11] |

| Dog | Not Specified | ~45 minutes | 3.75 ± 0.30 ml/min/kg | 0.23 ± 0.02 L/kg | [9][12] |

| Marmoset Monkey (Slow Injection) | 0.3 mmol/kg | 26 ± 4 minutes | - | - | [13] |

| Marmoset Monkey (Bolus Injection) | 0.3 mmol/kg | 62 ± 8 minutes | - | 45% larger than slow injection | [13] |

Key Early-Stage Research Applications and Experimental Protocols

This compound's utility in early-stage research spans several key areas, including oncology, neurology, and cardiovascular disease models. Its ability to enhance contrast in magnetic resonance imaging (MRI) allows for detailed anatomical and functional assessments.

Preclinical Cancer Research: Tumor Detection and Characterization

This compound is extensively used in animal models of cancer to visualize tumors, assess tumor vascularity, and monitor therapeutic response.[12][14][15]

Experimental Protocol: Rat Brain Glioma Model [14]

-

Animal Model: Fischer 344 rats are intracranially injected with glioma cells (e.g., C6 glioma cell line).

-

Imaging System: 1.5 T or 3 T MRI scanner.

-

Contrast Administration: A standard dose of 0.1 mmol/kg body weight of this compound is administered intravenously (e.g., via tail vein).

-

Imaging Sequence: T1-weighted images are acquired before and at multiple time points (e.g., 1, 3, 5, 7, and 9 minutes) after contrast administration.

-

Image Analysis: Signal-to-noise ratio (SNR), contrast-to-noise ratio (CNR), and contrast enhancement (CE) are calculated for the tumor region to quantify the effect of the contrast agent.

Neurological Disorders: Assessing Blood-Brain Barrier Integrity

In models of neurological diseases such as multiple sclerosis (MS) and stroke, this compound is a crucial tool for evaluating the integrity of the blood-brain barrier (BBB).[9][12][16]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of MS [16]

-

Animal Model: Mice are induced with EAE, a common model for MS.

-

Contrast Administration: A cumulative dose of 20 mmol/kg bodyweight of this compound is administered via 8 injections of 2.5 mmol/kg over 10 days.

-

Imaging System: 7 T MRI scanner.

-

Imaging Sequence: T1 mapping is performed at baseline and at multiple time points (e.g., day 1, 10, and 40) after the final injection.

-

Tissue Analysis: Brain tissue is analyzed post-mortem using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) to quantify gadolinium retention.

Cardiovascular Research: Myocardial Viability and Perfusion

This compound is employed in preclinical models of cardiovascular disease to assess myocardial perfusion, detect myocardial infarction, and evaluate cardiac function.[17][18][19] Its use in late gadolinium enhancement (LGE) imaging helps to identify areas of myocardial scarring and fibrosis.[17]

Experimental Protocol: Myocardial Infarction Model

-

Animal Model: A myocardial infarction is induced in a suitable animal model (e.g., rat, pig).

-

Imaging System: Clinical or preclinical MRI scanner (e.g., 1.5 T, 3 T).

-

Contrast Administration: this compound is administered intravenously at a standard dose (e.g., 0.1 mmol/kg).

-

Imaging Sequences:

-

First-pass perfusion: Dynamic T1-weighted imaging during the initial transit of the contrast agent.

-

Late Gadolinium Enhancement (LGE): T1-weighted imaging performed 10-20 minutes post-injection to visualize scar tissue.

-

-

Image Analysis: Quantification of infarct size, perfusion defects, and ejection fraction.

Signaling Pathways and Logical Relationships

As a contrast agent, this compound does not directly interact with or modulate specific signaling pathways in the same manner as a therapeutic drug. Its primary mechanism of action is the shortening of the T1 relaxation time of water protons in its vicinity, leading to a brighter signal on T1-weighted MR images. The logical relationship of its application in research is based on its biodistribution and ability to highlight areas of altered physiology.

Conclusion

This compound is a powerful and versatile tool for early-stage research, providing high-resolution anatomical and functional information in a wide range of preclinical models. Its well-characterized physicochemical properties and pharmacokinetic profile, combined with its proven efficacy in diverse research applications, make it an invaluable asset for researchers, scientists, and drug development professionals seeking to advance our understanding of disease and develop novel therapies. The detailed experimental protocols and logical frameworks presented in this guide offer a solid foundation for the effective implementation of this compound in preclinical research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Review of Its Use for Contrast-Enhanced Magnetic Resonance Imaging in Adults and Children | springermedicine.com [springermedicine.com]

- 6. This compound: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bayer.com [bayer.com]

- 11. bayer.com [bayer.com]

- 12. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the MRI contrast agent this compound in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of gadodiamide versus this compound for contrast-enhanced MR imaging in a rat brain glioma model at 1.5 and 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different Impact of Gadopentetate and this compound on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? | ECR Journal [ecrjournal.com]

- 18. This compound-Enhanced Cardiac Magnetic Resonance Imaging for Detection of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cardiovascularbusiness.com [cardiovascularbusiness.com]

In-vitro characterization of Gadobutrol contrast agent

An In-depth Technical Guide on the In-vitro Characterization of Gadobutrol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (Gadovist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) widely employed in magnetic resonance imaging (MRI).[1][2] Its in-vitro characteristics are fundamental to its clinical efficacy and safety profile. This guide provides a comprehensive technical overview of the essential in-vitro characterization of this compound, detailing its physicochemical properties, relaxivity, stability, and cytotoxicity profile. Methodologies for key experiments are described, and quantitative data are summarized for clarity. Logical and experimental workflows are visualized using standardized diagrams to facilitate understanding.

Physicochemical Properties

The physicochemical properties of this compound are integral to its behavior both in vitro and in vivo. Its unique formulation as a 1.0 M solution is enabled by these characteristics, offering a more compact contrast agent bolus compared to 0.5 M agents.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 604.72 g/mol [4] |

| Chemical Structure | Non-ionic, macrocyclic chelate of gadolinium with dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol)[2] |

| Formulation Concentration | 1.0 mol/L[2][3] |

| Osmolality (1.0 M solution at 37 °C) | 1117 mOsm/kg H₂O[4] |

| Viscosity (1.0 M solution at 37 °C) | 4.96 mPa·s[4] |

| Partition Coefficient (log P) | -5.4 (n-octanol/water at 25 °C)[4] |

Relaxivity: The Measure of Contrast Efficiency

Relaxivity (r1, r2) quantifies the ability of a GBCA to shorten the T1 (longitudinal) and T2 (transverse) relaxation times of water protons, which is the basis of contrast enhancement in MRI.[5] this compound consistently exhibits high r1 relaxivity compared to other macrocyclic agents, a key factor in its diagnostic performance.[2][6][7][8]

Experimental Protocol: In-vitro Relaxivity Measurement

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of this compound in a physiologically relevant medium.

Materials & Equipment:

-

This compound solution

-

Human plasma or blood

-

Phantoms (e.g., NMR tubes or multi-well plates)

-

Clinical or preclinical MRI scanner (e.g., 1.5 T, 3.0 T)

-

Temperature control system set to 37 °C[9]

Methodology:

-

Sample Preparation: Create a series of this compound dilutions in human plasma at various concentrations (e.g., 0.1 to 1.0 mM).[10]

-

Temperature Equilibration: Place the phantoms within the MRI scanner and allow them to equilibrate to 37 °C.[7][9]

-

T1 Measurement: Utilize an Inversion Recovery (IR) pulse sequence with multiple inversion times (TI) to acquire data for T1 calculation.[7][10]

-

T2 Measurement: Employ a multi-echo spin-echo (MESE) pulse sequence with multiple echo times (TE) for T2 calculation.[10]

-

Data Analysis:

-

Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

-

Plot R1 (s⁻¹) versus this compound concentration (mmol/L). The slope of the linear fit represents the r1 relaxivity in L·mmol⁻¹·s⁻¹.[10]

-

Plot R2 (s⁻¹) versus this compound concentration (mmol/L). The slope of the linear fit represents the r2 relaxivity in L·mmol⁻¹·s⁻¹.

-

References

- 1. Safety of this compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ww.mriquestions.com [ww.mriquestions.com]

- 6. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. radiology.bayer.ca [radiology.bayer.ca]

- 9. essay.utwente.nl [essay.utwente.nl]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Gadobutrol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its unique physicochemical properties, including high stability and relaxivity, have made it a subject of extensive preclinical investigation across various therapeutic areas. This technical guide provides a comprehensive overview of key preclinical studies involving this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of core concepts to support researchers and drug development professionals.

Core Physicochemical and Pharmacokinetic Properties

This compound's structure, featuring a gadolinium ion chelated by a macrocyclic ligand, contributes to its high kinetic and thermodynamic stability, minimizing the release of free, toxic gadolinium ions.[1] It is formulated at a higher concentration (1.0 M) compared to many other GBCAs, which allows for a more compact bolus injection.[2]

The primary mechanism of action for this compound, like other gadolinium-based contrast agents, is the shortening of the T1 relaxation time of water protons in its vicinity. This paramagnetic effect enhances the signal intensity on T1-weighted MR images, improving the visualization of tissues and pathologies.[3]

Pharmacokinetic Parameters

Preclinical studies in various animal models have characterized the pharmacokinetic profile of this compound.

| Parameter | Animal Model | Value | Citation |

| Terminal Half-Life | Dog | ~45 min | [2] |

| Clearance | Dog | ~3.75 ml/min per kg | [2] |

| Volume of Distribution | Dog | 0.23 l/kg | [2] |

| Biodistribution (7 days post-i.v.) | Rat | 0.16% of dose remaining in the body | [2] |

Key Preclinical Applications and Findings

This compound has been evaluated in a wide range of preclinical models, demonstrating its utility in oncology, neuroscience, and beyond.

Dynamic Contrast-Enhanced MRI (DCE-MRI) in Oncology

DCE-MRI is a powerful technique for assessing tumor microvasculature and its response to therapy. Preclinical studies have utilized this compound to quantify changes in tumor perfusion, vascularity, and permeability.

Table 1: Quantitative DCE-MRI Data in a Rat Prostate Cancer Model [4]

| Parameter | Group | Day 0 (mean ± SD) | Day 7 (mean ± SD) |

| Tumor Perfusion (ml/100ml/min) | Sorafenib-treated | 47.9 ± 36.8 | 24.4 ± 18.6 |

| Control | - | - | |

| Tumor Vascularity (%) | Sorafenib-treated | 15.6 ± 11.4 | 5.4 ± 2.1 |

| Control | 12.9 ± 3.3 | 10.3 ± 7.3 |

These findings demonstrate the utility of this compound-enhanced DCE-MRI in monitoring the anti-angiogenic effects of cancer therapies.

Neuroimaging and Gadolinium Deposition

The safety of GBCAs with respect to gadolinium deposition in the brain is a significant area of research. Preclinical studies have investigated the retention of this compound in neural tissues, particularly under inflammatory conditions.

Table 2: Gadolinium Concentration in Mouse Cerebellar Nuclei (Day 40 post-injection)

| Condition | Gadolinium Concentration (μM) (mean ± SD) |

| Experimental Autoimmune Encephalomyelitis (EAE) | 0.38 ± 0.08 |

| Healthy Control | 0.17 ± 0.03 |

These results indicate a low level of this compound retention in the brain, even in the presence of neuroinflammation, with efficient clearance over time.

Preclinical Safety and Toxicology

Extensive preclinical studies have established a favorable safety profile for this compound.

Table 3: Key Toxicological Data for this compound

| Parameter | Animal Model | Value | Citation |

| Intravenous LD50 | Mouse | 23 mmol/kg | [2] |

| No Observed Adverse Effect Level (NOAEL) (4-week repeated dosing) | Rat | 12 times the human diagnostic dose | |

| Dog | 10 times the human diagnostic dose | ||

| Teratogenicity | Rat, Rabbit, Monkey | Not teratogenic at doses 25-100 times the human diagnostic dose |

Experimental Protocols

Dynamic Contrast-Enhanced MRI (DCE-MRI) in a Rodent Tumor Model

This protocol provides a representative example for conducting DCE-MRI studies in rats with subcutaneous tumors.

1. Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane).

-

Place a catheter in the tail vein for contrast agent administration.

-

Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

2. MRI Acquisition:

-

Scanner: 3T MRI system.

-

T1 Mapping (Pre-contrast): Acquire T1 maps using a variable flip angle method or an inversion recovery sequence to determine the baseline T1 values of the tissue.

-

DCE-MRI Sequence: Utilize a T1-weighted fast spoiled gradient-echo sequence with the following representative parameters:

-

Repetition Time (TR): ~4-6 ms

-

Echo Time (TE): ~1.5-2.5 ms

-

Flip Angle: 10-15°

-

Temporal Resolution: ~5-10 seconds per dynamic scan

-

Total Acquisition Time: 5-10 minutes

-

-

Contrast Administration: Inject a bolus of this compound (0.1 mmol/kg) intravenously through the tail vein catheter, followed by a saline flush. The injection should be initiated after acquiring a few baseline dynamic scans.

3. Data Analysis:

-

Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 values and the known relaxivity of this compound.

-

Fit the concentration-time data to a pharmacokinetic model, such as the two-compartment model, to derive quantitative parameters like Ktrans (volume transfer constant), Vp (plasma volume), and Ve (extravascular extracellular space volume).

Induction of Experimental Autoimmune Encephalomyelitis (EAE) for Neuroinflammation Studies

This protocol describes a common method for inducing EAE in mice, a model for multiple sclerosis, to study the effects of neuroinflammation on this compound deposition.

1. Immunization:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On day 0, inject the MOG/CFA emulsion subcutaneously at two sites on the flank of the mouse.

-

On days 0 and 2, administer Pertussis toxin intraperitoneally.

2. Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, typically starting around day 9-12 post-immunization.

-

Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

3. This compound Administration and Imaging:

-

At the peak of the disease, administer this compound intravenously.

-

Perform MRI at specified time points post-injection to assess contrast enhancement and potential retention.

4. Tissue Analysis for Gadolinium Quantification:

-

At the end of the study, perfuse the animals and collect brain tissue.

-

Prepare tissue sections for analysis by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) to quantify the spatial distribution and concentration of gadolinium.

Visualizations

References

- 1. Pre-clinical evaluation of this compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. archive.rsna.org [archive.rsna.org]

- 4. Making sure you're not a bot! [opus4.kobv.de]

Gadobutrol for Cellular and Molecular Imaging Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol (marketed as Gadavist® and Gadovist®) is a second-generation, non-ionic macrocyclic gadolinium-based contrast agent (GBCA) widely utilized in clinical magnetic resonance imaging (MRI).[1] Its high stability, high relaxivity compared to other macrocyclic agents, and unique 1.0 M concentration make it a powerful tool for enhancing signal and visualizing pathology.[1] Beyond its established clinical applications, these properties position this compound as a versatile agent for preclinical cellular and molecular imaging research. This guide provides a technical overview of this compound's properties, its mechanism of action, and detailed protocols for its application in non-targeted, cellular, and targeted molecular imaging studies.

Core Physicochemical and Pharmacokinetic Properties

This compound's efficacy and safety are rooted in its distinct physicochemical characteristics. It is a neutral, highly hydrophilic compound featuring a stable macrocyclic chelate (DO3A-butrol) that securely encapsulates the paramagnetic gadolinium (Gd³⁺) ion.[2] This structure minimizes the potential for gadolinium release.[3] Its 1.0 M formulation, double the concentration of many other GBCAs, allows for a more compact injection bolus, which can improve dynamic imaging applications.[1]

Table 1: Physicochemical Properties of this compound (1.0 M Solution)

| Property | Value | Reference |

| Molecular Weight | 604.72 g/mol | [4] |

| Concentration | 1.0 mmol/mL | [4] |

| Osmolality (37 °C) | 1603 mOsm/kg H₂O | [5] |

| Viscosity (37 °C) | 4.96 mPa·s | [5] |

| Distribution Coefficient | ~0.006 (n-butanol/buffer, pH 7.6) | [4] |

| Plasma Protein Binding | Negligible | [5] |

Table 2: Longitudinal Relaxivity (r1) of this compound

| Medium | Magnetic Field Strength | r1 [L/(mmol·s)] | Reference |

| Human Plasma | 1.5 T | 4.78 ± 0.12 | [] |

| Human Plasma | 3.0 T | 4.97 ± 0.59 | [] |

| Human Plasma | 7.0 T | 3.83 ± 0.24 | [] |

| Human Blood | 3.0 T | 3.47 ± 0.16 | [] |

| Plasma | 0.47 T | 5.6 | [7] |

| Plasma | 2.0 T | 6.1 | [7] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Dose | 0.25 mmol/kg (i.p.) | [2] |

| Renal Excretion (2 h) | > 90% of injected dose | [2] |

| Total Body Retention (7 days) | 0.15% of injected dose | [2] |

| Primary Elimination Route | Renal (via glomerular filtration) | [5] |

Mechanism of Action in MRI

This compound functions as a positive T1 contrast agent. The paramagnetic Gd³⁺ ion possesses seven unpaired electrons, which creates a fluctuating local magnetic field. This field enhances the relaxation rates of surrounding water protons, primarily by shortening the spin-lattice (T1) relaxation time.[2] In tissues where this compound accumulates, water protons return to their equilibrium state more quickly after radiofrequency excitation. This rapid T1 relaxation results in a stronger signal (hyperintensity or "brightness") on T1-weighted MR images.[8]

Caption: Mechanism of T1 contrast enhancement by this compound.

Applications in Cellular & Molecular Imaging Research

Non-Targeted Imaging of Physiology

In its unmodified form, this compound acts as an extracellular fluid space agent.[2] It is highly effective for assessing physiological and pathophysiological processes that involve changes in vascular permeability, such as in tumors. Angiogenic signaling pathways, like the one driven by Vascular Endothelial Growth Factor (VEGF), lead to the formation of disorganized and "leaky" blood vessels.[9][10] this compound-enhanced MRI can quantify this leakiness, providing an indirect readout of angiogenic activity.

Cellular Imaging: Direct Cell Labeling

Directly labeling cells with this compound allows for their subsequent tracking in vivo. Because this compound does not readily cross intact cell membranes, efficient intracellular delivery methods are required. Photoporation, which uses laser-activated nanoparticles to create transient pores in the cell membrane, has been shown to be an effective and cytocompatible method for delivering this compound directly into the cytosol.[11] This avoids endosomal sequestration and subsequent quenching of the T1 signal, enabling sensitive detection of labeled cells.[11]

Targeted Molecular Imaging

For molecular imaging applications, the this compound chelate can be chemically modified for conjugation to a targeting moiety, such as a peptide or antibody. This transforms it from a non-specific agent into a probe that can bind to a specific molecular target (e.g., a receptor or protein expressed on cancer cells). While this compound itself has a complex structure for direct conjugation, its core macrocycle, DOTA, is widely used for this purpose. Bifunctional DOTA derivatives can be synthesized and conjugated to targeting ligands, followed by chelation with Gd³⁺ to create targeted MRI probes.[12][13]

Detailed Experimental Protocols

Protocol: In Vitro T1 Relaxivity Measurement

This protocol outlines the steps to determine the T1 relaxivity (r1) of this compound in a phantom using a clinical MRI scanner.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired medium (e.g., human plasma, saline).

-

Perform serial dilutions to create a series of samples with known concentrations (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0, and 4.0 mM).[14]

-

Transfer each sample into a separate, appropriately sized tube (e.g., 5-mm NMR tube) and arrange them in a phantom holder.[15]

-

Place the phantom in the MRI scanner at a controlled temperature (37°C).

-

-

MRI Acquisition:

-

Use an Inversion Recovery (IR) sequence to measure T1 values. A spin-echo or turbo spin-echo readout is common.[][15]

-

Example Parameters (3T):

-

Sequence: Inversion Recovery Spin Echo (IR-SE).[15]

-

Repetition Time (TR): > 5x the longest expected T1 (e.g., 15 s) to ensure full magnetization recovery.[15]

-

Echo Time (TE): Short as possible (e.g., < 20 ms).[15]

-

Inversion Times (TI): Use a range of TIs to accurately sample the T1 recovery curve (e.g., 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms).[15]

-

Other Parameters: Set field-of-view (FOV), matrix size, and slice thickness to adequately cover the phantom.

-

-

-

Data Analysis:

-

Draw a Region of Interest (ROI) within each sample tube on the acquired images.

-

For each sample, plot the mean signal intensity from the ROI against the corresponding Inversion Time (TI).

-

Fit the data to the three-parameter inversion recovery signal equation: SI(TI) = A * |1 - 2 * exp(-TI / T1) + exp(-TR / T1)| to calculate the T1 time for each concentration.

-

Calculate the relaxation rate R1 (in s⁻¹) for each sample, where R1 = 1 / T1.

-

Plot R1 against the concentration of this compound [Gd] in mmol/L.

-

Perform a linear regression on the data. The slope of the resulting line is the T1 relaxivity (r1) in units of L/(mmol·s).[15]

-

Caption: Experimental workflow for in vitro relaxivity measurement.

Protocol: In Vivo MRI in a Mouse Tumor Model

This protocol describes a typical procedure for performing this compound-enhanced MRI on a mouse with a subcutaneously implanted tumor.

-

Animal Preparation:

-

Induce tumor growth by subcutaneously injecting cancer cells (e.g., 2 × 10⁶ CT26 cells) into the flank of an immunocompromised mouse. Allow the tumor to grow to a suitable size (e.g., 10-15 mm diameter).[16]

-

Anesthetize the mouse (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

-

Place a catheter in the tail vein for contrast agent administration.

-

Position the animal in an MRI-compatible cradle with physiological monitoring (respiration, temperature).

-

-

MRI Acquisition:

-

Scanner: Use a preclinical MRI scanner (e.g., 3T or higher).[16]

-

Pre-contrast Imaging:

-

Contrast Administration:

-

Inject this compound via the tail vein catheter at a standard preclinical dose (e.g., 0.1 mmol/kg body weight).[16]

-

-

Post-contrast Imaging:

-

Immediately following injection, acquire a dynamic series of T1-weighted images over time (e.g., at 5, 15, 60, 120, and 180 minutes) using the same parameters as the pre-contrast T1 scan to observe the enhancement pattern.[17]

-

-

-

Data Analysis:

-

Co-register the pre- and post-contrast T1-weighted images.

-

Draw ROIs over the tumor tissue and a reference tissue (e.g., muscle) on all image sets.

-

Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) for the tumor at each time point.

-

Calculate the percentage signal enhancement in the tumor relative to the pre-contrast baseline.

-

Protocol: General Bioconjugation of a DOTA-Peptide

This protocol provides a generalized workflow for creating a targeted gadolinium-based probe by conjugating a DOTA chelator to a targeting peptide.

-

Peptide Synthesis:

-

Synthesize the targeting peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The peptide should include a reactive group for conjugation (e.g., a primary amine on a lysine residue).[5]

-

-

DOTA Conjugation:

-

Activate a bifunctional DOTA derivative (e.g., DOTA-NHS ester, which reacts with amines) in a suitable solvent.

-

Add the activated DOTA to the peptide (either while still on the resin or after cleavage and purification) and allow the reaction to proceed. The reaction couples the DOTA chelator to the peptide.[18]

-

Cleave the DOTA-peptide conjugate from the resin using a cleavage cocktail (e.g., containing trifluoroacetic acid - TFA).[5]

-

Purify the conjugate using a method like preparative High-Performance Liquid Chromatography (HPLC).

-

-

Gadolinium Chelation:

-

Dissolve the purified DOTA-peptide conjugate in an aqueous buffer and adjust the pH.

-

Add an equimolar amount of a gadolinium salt (e.g., GdCl₃) to the solution.[5]

-

Heat the reaction mixture (e.g., at 90°C) to facilitate the chelation of the Gd³⁺ ion by the DOTA cage.[2]

-

Monitor the reaction to ensure the absence of free Gd³⁺, which is toxic.

-

Purify the final Gd-DOTA-peptide targeted contrast agent, typically via HPLC.

-

Characterize the final product using mass spectrometry to confirm its identity and molecular weight.[5]

-

Caption: Workflow for synthesizing a targeted Gd-DOTA-peptide agent.

Quantitative Data Summary

Table 4: Quantitative Biodistribution in Rats (52 Days Post-Injection)

This table summarizes gadolinium retention in various organs of rats 52 days after a cumulative dose of 20 mmol/kg this compound.

| Organ | Gd Concentration (nmol/g wet tissue) | Reference |

| Kidney Cortex | 16.0 - 612.4 (high variability) | [19] |

| Kidney Medulla | ~10 - 20 (estimated from graph) | [19] |

| Spleen | ~1.0 | [19] |

| Liver | ~0.5 | [19] |

| Cortical Bone | ~2.0 | [19] |

| Lung | ~0.2 | [19] |

Note: Data are derived from a study involving repeated high-dose injections and may not reflect retention after a single diagnostic dose.[19]

Table 5: Comparative Signal Enhancement in Brain Tumors

This table presents quantitative comparisons of signal enhancement between this compound and another macrocyclic agent, gadoterate meglumine, in human primary brain tumors.

| Quantitative Metric | This compound | Gadoterate Meglumine | P-value | Reference |

| Lesion Percentage Enhancement | Higher | Lower | < .001 | [17] |

| Signal-to-Noise Ratio (SNR) | Higher | Lower | < .001 (Reader 1) | [17] |

| Contrast-to-Noise Ratio (CNR) | Higher | Lower | < .008 (Readers 1 & 3) | [17] |

Note: While this compound showed statistically higher quantitative enhancement, the study concluded non-inferiority for overall qualitative diagnostic performance.[17]

Signaling Pathway Visualization: VEGF and Vascular Permeability

This compound is an ideal agent for probing the downstream effects of signaling pathways that modulate vascular integrity. The VEGF signaling pathway is a primary driver of angiogenesis in tumors, leading to increased vascular permeability. This "leakiness" allows extracellular agents like this compound to extravasate from the bloodstream into the tumor interstitium, causing significant signal enhancement on T1-weighted MRI. The diagram below illustrates this relationship.

Caption: VEGF signaling leads to permeability, enabling this compound-based MRI detection.

References

- 1. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Overall Gadolinium Exposure Within the First 5 Months After Injection of Human Equivalent Doses of Gadopiclenol, Gadoterate, or this compound in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mriquestions.com [mriquestions.com]

- 9. cusabio.com [cusabio.com]

- 10. pubs.rsna.org [pubs.rsna.org]

- 11. Cytosolic delivery of gadolinium via photoporation enables improved in vivo magnetic resonance imaging of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. zora.uzh.ch [zora.uzh.ch]

- 15. researchgate.net [researchgate.net]

- 16. In vivo magnetic resonance imaging of mice liver tumors using a new gadolinium‐based contrast agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Gadoterate Meglumine and this compound in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

History and development of Gadobutrol for scientific use

An In-depth Technical Guide to the History and Development of Gadobutrol for Scientific Use

Introduction

This compound is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1][2] Marketed under the brand names Gadavist® and Gadovist®, among others, it is distinguished by its unique 1.0 molar concentration, which is twice that of many other GBCAs.[3][4] This higher concentration, coupled with its high T1 relaxivity, allows for a smaller injection volume and contributes to improved image enhancement.[2][3][4] This guide provides a comprehensive overview of the history, development, and scientific principles of this compound for researchers, scientists, and drug development professionals.

History and Regulatory Milestones

Developed by Bayer, this compound (also known as Gd-DO3A-butrol) has undergone extensive clinical evaluation leading to its approval for various indications worldwide.[5] It was first approved for clinical use in 1998.[6] In the United States, the Food and Drug Administration (FDA) first approved Gadavist in March 2011 for MRI of the central nervous system (CNS).[5][7][8] Subsequent approvals expanded its use to include:

-

2015: The first contrast agent approved for use in children under the age of 2 years.[5][7]

-

2016: Approved for use in contrast-enhanced magnetic resonance angiography (CE-MRA) of supra-aortic arteries.[5][8]

-

2019: Became the first contrast agent approved for cardiac MR to assess myocardial perfusion and late gadolinium enhancement in adults with known or suspected coronary artery disease.[9]

These approvals were based on the findings of numerous clinical studies, including 43 that had primarily taken place in Asia and the European Union, in addition to several Phase II and Phase III trials conducted in the United States.[5]

Physicochemical Properties

This compound's distinct physicochemical profile is central to its efficacy as a contrast agent. It is a highly water-soluble and hydrophilic molecule.[3] The gadolinium ion (Gd³⁺) is tightly bound within a macrocyclic chelate, dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol), which provides high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺ ions.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁GdN₄O₉ | [10] |

| Molecular Weight | 604.72 g/mol | [10] |

| Concentration | 1.0 mmol/mL (1.0 M) | [3][11] |

| Osmolality (37°C) | 1603 mOsm/kg H₂O | [11] |

| Viscosity (37°C) | 4.96 mPa·s | [11][12] |

| Partition Coefficient (n-butanol/buffer, pH 7.6) | ~0.006 | [12] |

Mechanism of Action

This compound is a paramagnetic contrast agent.[5][13] The gadolinium ion possesses seven unpaired electrons, making it highly paramagnetic.[13] When placed in an external magnetic field, such as that of an MRI scanner, this compound shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of adjacent water protons.[1][5][10][11] This effect increases the signal intensity of tissues where the agent accumulates, leading to enhanced contrast on T1-weighted images.[1][11] The contrast-enhancing effect is primarily due to the shortening of the T1 relaxation time.[11]

Diagram illustrating the mechanism of action of this compound in MRI.

Pharmacokinetics

Following intravenous administration, this compound exhibits dose-proportional pharmacokinetics and is rapidly distributed into the extracellular space.[3][11] It shows minimal binding to plasma proteins and does not cross the intact blood-brain barrier.[3][11][14] this compound is not metabolized and is excreted unchanged, primarily via the kidneys through glomerular filtration.[3][11]

| Parameter | Value | Reference |

| Plasma Concentration (0.1 mmol/kg dose) | 0.59 mmol/L at 2 min post-injection0.3 mmol/L at 60 min post-injection | [1][11] |

| Protein Binding | Negligible | [1][12] |

| Elimination Half-Life (Healthy Subjects) | 1.81 hours (mean) | [3][11] |

| Elimination Half-Life (Mild to Moderate Renal Impairment) | 5.8 ± 2.4 hours | [11] |

| Elimination Half-Life (Severe Renal Impairment) | 17.6 ± 6.2 hours | [11] |

| Excretion | > 90% eliminated in urine within 12 hours | [3][11] |

Relaxivity

Relaxivity is a measure of a contrast agent's ability to shorten the relaxation times of water protons and is a key determinant of its efficacy. This compound exhibits higher T1 relaxivity compared to many other macrocyclic GBCAs.[2][15][16]

| Magnetic Field Strength | T1 Relaxivity (r₁) (L·mmol⁻¹·s⁻¹) in Human Plasma | T2 Relaxivity (r₂) (L·mmol⁻¹·s⁻¹) in Human Plasma | Reference |

| 0.2 T | 5.5 ± 0.3 | 10.1 ± 0.3 | [12] |

| 1.5 T | 4.7 ± 0.2 | 6.8 ± 0.2 | [12] |

| 3.0 T | 3.6 ± 0.2 | 6.3 ± 0.3 | [12] |

Preclinical and Clinical Development

Chemical Synthesis

The synthesis of this compound involves a multi-step process. One preferred method involves reacting 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride with chloroacetic acid.[12] The resulting ligand, butrol, is then complexed with gadolinium oxide in water to form this compound.[12] The final product is a racemic mixture.[12]

Simplified workflow for the chemical synthesis of this compound.

Preclinical Studies

Before human trials, this compound was evaluated in various animal models. Studies in rats demonstrated its effectiveness in providing contrast enhancement for MRI in conditions such as glioma, brain ischemia, and hepatocellular carcinoma.[12] These studies also confirmed that this compound does not penetrate the intact blood-brain barrier.[11][14]

Clinical Trials

This compound's development program involved extensive clinical trials across Phases I to IV, enrolling thousands of patients worldwide to evaluate its safety and efficacy for various indications.[6][17]

-

Phase I: These trials focused on pharmacokinetics, safety, and tolerability in healthy volunteers and special populations, such as children and patients with renal impairment.[5][18][19]

-

Phase II & III: These larger, often multicenter and randomized trials, were designed to assess the diagnostic efficacy and safety of this compound for specific indications like CNS lesions, MRA, and breast cancer detection.[3][5][15][20] Many studies used other GBCAs, such as gadopentetate dimeglumine and gadoteridol, as comparators.[3][15]

-

Phase IV & Post-Marketing Surveillance: Ongoing monitoring of this compound's safety in a real-world setting after market approval.[6][17] Data from over 100 million administrations have confirmed its favorable safety profile.[6]

The sequential phases of this compound's clinical development.

Experimental Protocols: Example from a Phase III CNS Study

To illustrate the rigorous testing this compound underwent, the following is a representative methodology from a Phase III, multicenter, double-blind, randomized, comparator study evaluating its use in CNS imaging.[15]

-

Study Design: An intra-individual crossover design was used, where each patient received both this compound and the comparator agent (gadoteridol) in a randomized order, separated by a specific time interval.[15] This design minimizes patient population variability.[15]

-

Patient Population: The study enrolled adult patients referred for a contrast-enhanced MRI of the CNS.[5][15]

-

Intervention:

-

Imaging Protocol:

-

An unenhanced MRI scan was performed first.

-

This was followed by the administration of the contrast agent and subsequent T1-weighted enhanced scans.

-

-

Efficacy Endpoints: The primary efficacy variables were evaluated by blinded readers and included assessments of:[15][20]

-

Lesion contrast-enhancement

-

Lesion border delineation

-

Lesion internal morphology

-

Sensitivity and accuracy for detecting malignant disease

-

-

Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and laboratory tests from the time of administration up to a follow-up period (e.g., 24 hours to 7 days).

Workflow of a typical Phase III clinical trial for this compound in CNS imaging.

Safety and Tolerability

This compound is generally well-tolerated.[17] Across 42 clinical trials involving 6,809 patients, the incidence of drug-related adverse events was 3.5%.[17] The most common adverse reactions are mild and transient, including headache, nausea, injection site reactions, and dysgeusia (altered taste).

A significant safety consideration for all GBCAs is the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition occurring in patients with impaired drug elimination, particularly those with severe kidney disease.[5] Due to its macrocyclic structure, which provides high stability, this compound is classified as a low-risk agent for NSF.[3]

Conclusion

This compound's development represents a significant advancement in MRI contrast agents. Its unique 1.0 M formulation, high relaxivity, and stable macrocyclic structure provide a robust and effective tool for diagnostic imaging across a wide range of clinical applications.[2] Extensive preclinical and clinical research has established a well-characterized efficacy and safety profile, making it a cornerstone of modern contrast-enhanced MRI.[6]

References

- 1. This compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Clinical Safety of this compound: Review of Over 25 Years of Use Exceeding 100 Million Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. FDA approves Bayer's Gadavist® (this compound) injection as first contrast agent for use with magnetic resonance angiography of supra-aortic arteries [prnewswire.com]

- 9. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 10. Gadavist (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. bayer.com [bayer.com]

- 15. Safety and Efficacy of this compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety of this compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. researchgate.net [researchgate.net]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Safety Profile of Gadobutrol in Animal Research Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-clinical safety profile of Gadobutrol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA). The information presented is collated from a range of preclinical studies in various animal models, focusing on toxicology, pharmacokinetics, and potential mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of contrast agents.

Core Safety Profile

This compound has been extensively studied in a variety of animal models, including mice, rats, rabbits, dogs, and monkeys.[1] These studies have demonstrated a favorable safety profile with a high margin of safety between the doses administered in preclinical studies and the standard clinical dose.[1]

Acute and Repeated-Dose Toxicity

The acute intravenous toxicity of this compound is low. In rodents, the lethal dose (LD50) was observed at levels significantly higher than the standard diagnostic dose.[1] Repeated-dose toxicity studies in rats and dogs have identified the kidney as the primary target organ, with the most notable finding being vacuolization of the renal tubular epithelium.[1][2] This is a known class effect for GBCAs and was observed without a concomitant effect on kidney function.[1]

Table 1: Acute and Repeated-Dose Toxicity of this compound

| Study Type | Animal Species | Route of Administration | Key Findings | Reference |

| Acute Toxicity | Rodents | Intravenous | LD50: 20 mmol/kg | [1] |

| Acute Toxicity | Mice | Intravenous | LD50: 23 mmol/kg | |

| Repeated-Dose Toxicity (4 weeks) | Rat | Intravenous | NOAEL: >12 times the single diagnostic dose in humans (body weight basis). Renal tubular vacuolization observed. | [1] |

| Repeated-Dose Toxicity (4 weeks) | Dog | Intravenous | NOAEL: >10 times the single diagnostic dose in humans (body weight basis). Renal tubular vacuolization observed. | [1] |

NOAEL: No Observed Adverse Effect Level

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats, rabbits, and monkeys. This compound was not found to be teratogenic in these species, even at doses significantly exceeding the human diagnostic dose.[1]

Table 2: Reproductive and Developmental Toxicity of this compound

| Study Type | Animal Species | Dosing Period | Key Findings | Reference |

| Embryo-Fetal Development | Rat, Rabbit, Monkey | Organogenesis | No teratogenic effects observed at doses 25 to 100 times the diagnostic dose (body weight basis). | [1] |

Genotoxicity and Carcinogenicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results of these studies indicated no mutagenic or clastogenic potential.[2] Carcinogenicity studies were not deemed necessary due to the single-dose nature of its clinical use.[1][2]

Table 3: Genotoxicity of this compound

| Assay Type | System | Result | Reference |

| Ames Test | In vitro (bacterial reverse mutation) | Negative | [2] |

| Chromosome Aberration Test | In vitro (human lymphocytes) | Negative | |

| In vivo Micronucleus Test | In vivo (mouse) | Negative |

Local Tolerance

Local tolerance studies in rabbits have demonstrated that this compound is well-tolerated after intravenous, intra-arterial, and intramuscular administration.

Pharmacokinetics and Gadolinium Deposition

This compound is rapidly distributed into the extracellular space and is excreted unchanged, primarily via the kidneys through glomerular filtration.[2][3] As a macrocyclic agent, this compound has a higher stability and a lower propensity for gadolinium release compared to linear GBCAs.[4][5] Non-clinical studies have shown that while small amounts of gadolinium can be retained in tissues, the retention from macrocyclic agents like this compound is significantly lower than from linear agents.[6]

Experimental Protocols

Reproductive and Developmental Toxicity Study (Rabbit)

This study design is based on OECD Guideline 414 for Prenatal Developmental Toxicity Studies.[7][8]

-

Animal Model: New Zealand White rabbits.

-

Group Size: A sufficient number of mated female rabbits to ensure approximately 20 pregnant animals per group at termination.

-

Dosing: Daily intravenous administration of this compound, vehicle control, and positive control (if applicable) from gestation day 6 to 18. Dose levels should be selected based on dose-ranging studies to establish a high dose that induces some maternal toxicity but not excessive mortality, and lower, non-toxic doses.

-

Maternal Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Fetal Evaluation: On gestation day 29, does are euthanized, and a thorough examination of the uterine contents is performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Reproductive and Developmental Toxicity Study Workflow.

In Vivo Micronucleus Assay (Mouse)

This protocol is based on the principles of the OECD Guideline 474 for the Mammalian Erythrocyte Micronucleus Test.[9][10][11]

-

Animal Model: Male and female mice.

-

Group Size: At least 5 animals per sex per group.

-

Dosing: Typically, two administrations of this compound, vehicle control, and a known mutagen (positive control) 24 hours apart, usually via the intravenous or intraperitoneal route. The highest dose should be the maximum tolerated dose or a limit dose.

-

Sample Collection: Bone marrow is typically collected 24 hours after the final dose.

-

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

In Vivo Micronucleus Assay Workflow.

Cardiovascular Safety Pharmacology (Dog)

This study design is guided by the principles of ICH S7A and S7B guidelines for safety pharmacology studies.[12][13][14][15][16]

-

Animal Model: Conscious, telemetry-instrumented beagle dogs.

-

Study Design: A Latin-square crossover design is often used, where each animal receives all treatments (vehicle control and different doses of this compound) with a sufficient washout period between doses.

-

Data Collection: Continuous monitoring of cardiovascular parameters via telemetry before and after intravenous administration of the test substance.

-

Parameters Measured:

-

Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcF).

-

Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, heart rate.

-

-

Analysis: Comparison of pre-dose and post-dose values for each cardiovascular parameter to assess any drug-induced changes.

Cardiovascular Safety Pharmacology Study Workflow.

Potential Signaling Pathways in Gadolinium-Induced Cellular Effects

While this compound itself is a stable chelate, the potential for gadolinium ion (Gd³⁺) release is a key consideration for the safety of all GBCAs. Studies on the cellular effects of free gadolinium have implicated several signaling pathways that may be relevant to understanding potential toxicity mechanisms, particularly in the kidney.

In human embryonic kidney (HEK293) cells, gadolinium chloride has been shown to promote cell proliferation by activating the Epidermal Growth Factor Receptor (EGFR) and downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[17] This activation can lead to the upregulation of genes involved in fibrosis and inflammation.[17]

Proposed signaling pathways in gadolinium-induced cellular effects.

Conclusion

The comprehensive preclinical safety evaluation of this compound in a variety of animal models supports its favorable safety profile for clinical use. The observed toxicities, primarily renal tubular vacuolization at high doses, are consistent with the known effects of this class of contrast agents. The macrocyclic structure of this compound contributes to its high stability and low potential for gadolinium release. Understanding the experimental protocols and potential molecular mechanisms of toxicity is crucial for the continued safe development and use of gadolinium-based contrast agents.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. fda.gov [fda.gov]

- 4. PRAC concludes assessment of gadolinium agents used in body scans and recommends regulatory actions, including suspension for some marketing authorisations | European Medicines Agency (EMA) [ema.europa.eu]

- 5. sor.org [sor.org]